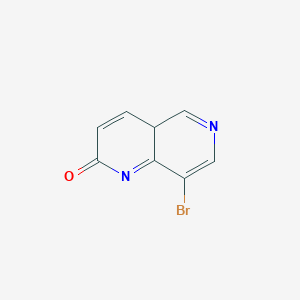

8-bromo-4aH-1,6-naphthyridin-2-one

Description

Overview of Naphthyridine Scaffold Chemistry and Derivatives

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. They are also known as diazanaphthalenes and exist as six distinct isomers, with the position of the two nitrogen atoms differentiating each, such as 1,5-, 1,6-, and 1,8-naphthyridine (B1210474). nih.govresearchgate.net The 1,8-naphthyridine isomer, found in the antibacterial agent nalidixic acid, is among the most extensively studied. Current time information in Pasuruan, ID.nih.gov

The synthesis of the naphthyridine core can be achieved through various methods, including the Skraup reaction, which involves heating an aminopyridine with glycerol (B35011) and an oxidizing agent, and the Friedländer annulation. nih.govchemicalbook.com These core structures serve as versatile scaffolds for creating a diverse array of derivatives. Modifications can be introduced at various positions, leading to a wide spectrum of chemical properties and biological activities. nih.gov Naphthyridine derivatives have garnered significant interest in medicinal chemistry, with applications ranging from antimicrobial and anticancer agents to compounds targeting the central nervous system. nih.gov

Classification and Structural Features of Dihydro-1,6-naphthyridinone Systems

Dihydro-1,6-naphthyridinone systems are a subclass of naphthyridines characterized by a partially saturated pyridine ring that incorporates a carbonyl group (an amide). The "dihydro" prefix indicates the addition of two hydrogen atoms, reducing one of the double bonds in the parent aromatic system. The nomenclature specifies the location of these hydrogens and the ketone.

In the case of 8-bromo-4aH-1,6-naphthyridin-2-one , the core is a 1,6-naphthyridine (B1220473) skeleton. The "-2-one" suffix indicates a carbonyl group at position 2, and the "4aH" specifies the location of a hydrogen atom at the bridgehead position 4a. This creates a chiral center, meaning the compound can exist as different stereoisomers. These structural features—a lactam ring fused to a pyridine ring—provide a rigid three-dimensional framework that is often sought after in drug design for specific receptor binding. A related compound, 6-Bromo-3,4-dihydro-1H- chemicalbook.comnaphthyridin-2-one , showcases a similar dihydro-naphthyridinone structure, albeit with a different isomeric core and bromine position.

Significance of Halogen Substitution in Heterocyclic Scaffolds: Focus on Bromine at C8

The introduction of halogen atoms, such as bromine, into heterocyclic scaffolds is a common and powerful strategy in medicinal chemistry and materials science. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of halogens can influence the electron density of the aromatic ring system, affecting its reactivity and interactions.

Specifically, the substitution of bromine at the C8 position of the 1,6-naphthyridine core would be expected to modulate the electronic landscape of the molecule. This can influence its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. In other heterocyclic systems, the position of halogen substitution is critical for biological activity. For instance, studies on other naphthyridine derivatives have shown that the presence and location of a halogen can enhance antibacterial or other therapeutic effects. Current time information in Pasuruan, ID.

Current State of Research and Future Directions for this compound

The current state of publicly available research specifically focused on This compound is limited. While the compound is listed in chemical supplier catalogs, suggesting its use as a building block in chemical synthesis, dedicated studies exploring its reactivity, properties, and potential applications are not readily found.

Future research directions could involve several key areas. Firstly, the development and publication of a robust and scalable synthesis for this specific compound would be a valuable contribution. Secondly, a thorough investigation of its physicochemical properties, including its X-ray crystal structure, would provide crucial insights into its three-dimensional conformation. Finally, screening This compound in various biological assays could uncover potential therapeutic applications, leveraging the unique structural and electronic features conferred by the C8-bromo substitution on the dihydro-1,6-naphthyridinone scaffold. Such studies would help to elucidate the potential of this and related compounds in the broader field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

8-bromo-4aH-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-5H |

InChI Key |

NFJYMRBREIHWQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=C2C1C=NC=C2Br |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 8 Bromo 4ah 1,6 Naphthyridin 2 One

Reactivity Profiles of the C8-Bromo Moiety

The bromine atom at the C8 position of the 1,6-naphthyridin-2-one scaffold serves as a versatile handle for a variety of chemical transformations, primarily through substitution and elimination reactions. Its presence also directs further functionalization of the aromatic ring.

Substitutions and Eliminations at the Brominated Center

The C8-bromo group is susceptible to a range of substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations provide a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds at this position. The general reactivity trend for the halide leaving group in such reactions is I > Br > OTf >> Cl > F. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions:

A plethora of palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of the C8-bromo moiety. These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the 8-bromo-1,6-naphthyridin-2-one with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netfishersci.co.uk This method is widely used for the formation of aryl-aryl bonds. The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the C8-bromo moiety with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands.

Heck Reaction: The Heck reaction involves the coupling of the C8-bromo derivative with an alkene to form a new carbon-carbon bond, typically leading to a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netacs.org The reaction is carried out in the presence of a base and a palladium catalyst.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C8-bromo group and a terminal alkyne, yielding an 8-alkynyl-1,6-naphthyridin-2-one. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Stille Coupling: The Stille reaction couples the C8-bromo moiety with an organostannane reagent. organic-chemistry.orgharvard.edulibretexts.orgnih.govresearchgate.net This method is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the C8-bromo derivative in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple aryl halides, nucleophilic aromatic substitution can occur at the C8 position if the naphthyridine ring is sufficiently activated by electron-withdrawing groups. organic-chemistry.orgwikipedia.org The reaction proceeds through a Meisenheimer complex intermediate. wikipedia.org

Metal-Halogen Exchange:

The bromine atom can be exchanged with a metal, typically lithium, through a metal-halogen exchange reaction using an organolithium reagent like n-butyllithium. wikipedia.orgnih.gov This generates a highly reactive organolithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at the C8 position.

Role of Bromine in Directing Further Functionalization

The bromine atom at C8, in concert with the nitrogen atoms in the naphthyridine rings, can influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring. Additionally, the C8 position can be a site for directed ortho-metalation (DoM). In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu The amide functionality within the lactam ring of the 1,6-naphthyridin-2-one core could potentially act as a directing group, facilitating lithiation at the C7 position.

Reactivity of the Dihydro-1,6-naphthyridin-2-one Core

The dihydro-1,6-naphthyridin-2-one core possesses several reactive sites, including the C2-carbonyl group, the saturated 4aH position, and other ring positions, which can undergo various transformations.

Transformations Involving the C2-Carbonyl Group

The lactam carbonyl group at the C2 position is a key functional group that can undergo several transformations.

Reduction to the Amine:

The C2-carbonyl group can be reduced to the corresponding amine, thus transforming the lactam into a saturated cyclic amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of bridged lactams has been reported to yield the corresponding tricyclic amines. nih.gov A chemoselective reduction of secondary lactams has also been achieved using a combination of Cp₂ZrHCl and NaBH₄. rsc.org

Alkylation:

Alkylation of the lactam can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. The regioselectivity of this reaction is often dependent on the reaction conditions, such as the nature of the base and the solvent.

Reactions at the Saturated 4aH Position and Other Ring Positions

The saturated 4aH position, being a tertiary carbon, is a potential site for radical reactions or oxidation. However, specific literature on the reactivity of this position in the 8-bromo-4aH-1,6-naphthyridin-2-one system is scarce. Other positions on the dihydropyridine (B1217469) ring may also be susceptible to reactions depending on the specific reagents and conditions employed.

Pathways for Aromatization or Further Saturation

The dihydro-1,6-naphthyridin-2-one core can potentially undergo either aromatization to the corresponding fully aromatic 1,6-naphthyridin-2-one or further saturation of the dihydropyridine ring.

Aromatization:

Dehydrogenation of the dihydropyridine ring would lead to the formation of the aromatic 1,6-naphthyridin-2-one. This transformation can often be achieved using oxidizing agents. For instance, the synthesis of 8-unsubstituted 1,6-naphthyridin-2(1H)-ones has been reported through a cyclization process that implies an aromatization step. mdpi.com

Further Saturation:

Conversely, the dihydropyridine ring can be further reduced to a tetrahydropyridine (B1245486) ring. This would require catalytic hydrogenation or the use of specific reducing agents capable of reducing the enamine-like double bond within the dihydro-naphthyridinone system.

Detailed Reaction Mechanism Elucidation

Proposed Mechanistic Pathways and Intermediate Characterization

Currently, there are no published studies that propose detailed mechanistic pathways for the synthesis or subsequent reactions of this compound. Consequently, the characterization of any reaction intermediates involved in its formation or reactivity remains an area for future investigation.

Kinetic Studies and Reaction Energy Profiles

A search of the scientific literature did not yield any kinetic studies or reaction energy profiles specifically for reactions involving this compound. Such studies are crucial for a quantitative understanding of reaction rates, substituent effects, and for optimizing reaction conditions. The absence of this data highlights a gap in the current understanding of the chemical behavior of this particular compound.

Advanced Spectroscopic Characterization and Structural Analysis of 8 Bromo 4ah 1,6 Naphthyridin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

The structural analysis of a substituted naphthyridinone, such as an 8-bromo derivative, begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For instance, in a related compound, 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comachemblock.comnaphthyridine, specific proton signals were observed, which can be correlated to the protons on the brominated pyridine (B92270) ring. mdpi.com

To illustrate the process, consider the hypothetical ¹H and ¹³C NMR data for 8-bromo-4aH-1,6-naphthyridin-2-one presented in the table below. The chemical shifts are estimated based on known substituent effects on the naphthyridine core.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-3 | 6.55 | 130.2 | d | 7.5 |

| H-4 | 7.20 | 118.5 | d | 7.5 |

| H-4a | 4.50 | 45.0 | m | |

| H-5 | 7.80 | 148.0 | d | 5.0 |

| H-7 | 8.40 | 152.0 | s | |

| NH | 10.50 | - | br s |

Further elucidation is achieved using 2D NMR techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For the naphthyridinone core, a cross-peak between H-3 and H-4 would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton to its corresponding carbon atom, for example, linking the proton signal at 6.55 ppm to the carbon signal at 130.2 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For instance, the proton at H-5 would show a correlation to the carbon at C-7, and the proton at H-4 would show correlations to C-4a and C-8a, confirming the ring fusion.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for conformational analysis and stereochemical assignments.

Conformational Analysis and Stereochemical Assignments via NMR

For molecules with stereocenters, such as the 4aH proton in the title compound, NOESY is indispensable. The spatial relationship between H-4a and adjacent protons can determine the conformation of the dihydropyridine (B1217469) ring. For example, a strong NOE between H-4a and H-5 would suggest they are on the same face of the molecule. This information, combined with coupling constants from the ¹H NMR spectrum, allows for a detailed 3D structural model to be proposed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgyoutube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.comyoutube.com

Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Comments |

| [M]⁺ (with ⁷⁹Br) | 223.97 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | 225.97 | Isotopic peak for bromine |

| [M-Br]⁺ | 145.05 | Loss of a bromine radical |

| [M-CO]⁺ | 195.98 / 197.98 | Loss of carbon monoxide from the pyridone ring |

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this structure would include the loss of the bromine atom and the elimination of a carbon monoxide molecule from the lactam ring, providing further confirmation of the proposed structure. libretexts.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would display several characteristic absorption bands:

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (lactam) | 3200-3400 | Medium |

| C=O stretch (lactam) | 1650-1680 | Strong |

| C=C and C=N stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-Br stretch | 500-600 | Medium |

The presence of a strong absorption band around 1670 cm⁻¹ is indicative of the carbonyl group in the six-membered lactam ring. The N-H stretch of the same ring would appear as a broader band above 3200 cm⁻¹. The C-Br bond would show an absorption in the fingerprint region of the spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to analogues)

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, provided a suitable single crystal can be grown. This technique provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

For analogues of this compound, X-ray crystallography has been used to confirm the connectivity and stereochemistry of complex derivatives. For example, the crystal structure of a related bromo-naphthalene derivative has been determined, showcasing the power of this method in definitively mapping the atomic positions in a bromo-aromatic system. researchgate.net In the context of the title compound, a crystal structure would definitively confirm the position of the bromine atom at C-8 and the stereochemistry at the 4a position.

Computational Chemistry and Theoretical Studies on 8 Bromo 4ah 1,6 Naphthyridin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 8-bromo-4aH-1,6-naphthyridin-2-one, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and chemical behavior. These calculations can be performed using various functionals and basis sets, such as B3LYP/6-31G*, to model the geometry and electronic energy of the compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO indicates the region most susceptible to accepting electrons, thus acting as an electrophile. youtube.com

For this compound, the analysis of its FMOs would reveal the most probable sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Computational studies on related naphthyridine derivatives have utilized FMO analysis to predict reactivity and guide the synthesis of new compounds. nih.govresearchgate.net For instance, in a study of 1,3,4-oxadiazole (B1194373) substituted naphthyridines, the LUMO energy was a key descriptor in a Quantitative Structure-Activity Relationship (QSAR) model, highlighting its role in the compound's biological interactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. Specific experimental or published computational data for this compound is not available in the public domain.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the identification of transition states, which are the energy maxima along a reaction coordinate. By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of a proposed reaction involving this compound.

For example, understanding the mechanism of further substitution reactions on the naphthyridine core would involve locating the transition state structures for the addition of various reagents. This information is invaluable for optimizing reaction conditions and predicting the formation of desired products.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its conformational landscape and dynamic behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.comrsc.org

For a molecule like this compound, MD simulations can reveal how the molecule flexes, bends, and rotates in different environments, such as in a solvent or when interacting with a biological target. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a process known as induced fit. The simulations can provide insights into the stability of different conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. rsc.org These models are pivotal in drug discovery for predicting the activity of new, unsynthesized molecules and for guiding ligand design.

In the context of this compound, a QSAR study would typically involve a series of related 1,6-naphthyridinone derivatives with varying substituents. researchgate.netnih.gov Various molecular descriptors, which can be calculated computationally (e.g., electronic properties from DFT, shape, and size), are then used to build a mathematical model that predicts activity. The position and properties of the bromo-substituent on the 8-position would be a key descriptor in such a model. Successful QSAR models for other naphthyridine series have been developed, aiding in the identification of more potent inhibitors for various biological targets. nih.govrsc.org

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly those based on ab initio (from first principles) calculations, can predict various spectroscopic properties of a molecule with a high degree of accuracy. nih.govnih.gov This is useful for confirming the structure of a synthesized compound by comparing the predicted spectrum with the experimental one.

For this compound, it is possible to calculate its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical studies on related naphthyridine derivatives have demonstrated the utility of such predictions. nih.gov For example, DFT calculations can predict vibrational frequencies that correspond to the peaks in an IR spectrum, while more advanced methods can compute NMR chemical shifts. rsc.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data Type | Application |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., C=O, N-H). |

| NMR Spectroscopy | Chemical Shifts (ppm) | Elucidation of the carbon and proton environment. |

| UV-Vis Spectroscopy | Absorption Maxima (nm) | Information on electronic transitions. |

Note: This table illustrates the types of spectroscopic data that can be predicted computationally. Precise, published predictions for this compound are not currently available.

Structure Activity Relationship Sar Studies and Molecular Design of 8 Bromo 4ah 1,6 Naphthyridin 2 One Derivatives

Design Principles for 1,6-Naphthyridinone Scaffolds as Biologically Active Agents

The design of novel therapeutic agents based on the 1,6-naphthyridinone scaffold is a multifaceted process that leverages established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The inherent properties of the naphthyridine core, a bicyclic system containing two pyridine (B92270) rings, provide a versatile platform for creating ligands that can interact with a wide range of biological targets. semanticscholar.orgresearchgate.net

The initial step in designing new, active molecules often involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.govresearchgate.net For the 1,6-naphthyridinone scaffold, pharmacophore models can be generated using either ligand-based methods, which rely on the structures of known active compounds, or structure-based methods, which utilize the three-dimensional structure of the biological target. researchgate.net These models typically highlight key interaction points such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a receptor. nih.gov

Once a lead compound, such as a derivative of 8-bromo-4aH-1,6-naphthyridin-2-one, is identified, lead optimization strategies are employed to improve its drug-like properties. nih.gov This iterative process involves systematically modifying the lead structure to enhance its activity, selectivity, and metabolic stability. Common optimization strategies include altering substituents at various positions on the 1,6-naphthyridinone ring system to probe for beneficial interactions with the target protein. nih.gov

Table 1: Key Pharmacophoric Features and Optimization Strategies

| Feature | Description | Optimization Goal |

|---|---|---|

| Hydrogen Bond Acceptors | Nitrogen atoms in the pyridine rings and the carbonyl oxygen of the pyridone ring. | Enhance binding affinity and selectivity through specific hydrogen bond interactions with the target protein. |

| Aromatic System | The bicyclic naphthyridine core. | Participate in π-π stacking or hydrophobic interactions within the binding pocket. |

| Substituent Positions | Positions N1, C3, C4, C5, C7, and C8 on the 1,6-naphthyridin-2(1H)-one core. semanticscholar.org | Introduce groups that can improve potency, modulate physical properties (e.g., solubility), and block metabolic liabilities. |

| Halogen Substitution | Specifically the bromine at the C8 position. | Introduce halogen bonds, increase lipophilicity, and influence electronic properties to enhance binding and cell permeability. |

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. nih.govnih.govuniroma1.it Scaffold hopping involves replacing the central molecular core (the 1,6-naphthyridinone scaffold in this case) with a structurally different framework that maintains the original spatial arrangement of key functional groups. uniroma1.itscispace.com This approach can lead to compounds with entirely new intellectual property, altered physical properties, and potentially improved pharmacokinetic profiles. scispace.comresearchgate.net

These computational and synthetic strategies are becoming increasingly vital for navigating the complexities of drug discovery, enabling the exploration of new chemical spaces and the development of superior therapeutic agents. nih.govscispace.com

Role of the C8-Bromo Substitution in Molecular Interactions and Biological Activity

A key contribution of the C8-bromo substituent is its ability to participate in halogen bonding. ijres.org Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biological target. nih.govnih.gov The strength of this bond is tunable and generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

The bromine atom at the C8 position can thus form a stabilizing halogen bond with a suitable acceptor group in a protein's binding pocket, enhancing the affinity and specificity of the ligand. nih.gov This interaction is geometrically well-defined, with the C-Br···Y angle typically being close to 180°. nih.gov Beyond halogen bonding, the bromine atom also contributes to van der Waals and hydrophobic interactions, which can further stabilize the ligand-protein complex. nih.gov

The bromine atom exerts a significant influence on the electronic landscape of the 1,6-naphthyridinone ring system. As a halogen, it is an electron-withdrawing group, which can modulate the reactivity and basicity of the nearby nitrogen atoms in the pyridine rings. This electronic perturbation can affect the strength of other interactions, such as hydrogen bonds, formed by the scaffold. rsc.org

From a steric perspective, the bromine atom is larger than hydrogen, and its size can be crucial for achieving a complementary fit within a binding site. nih.gov This steric bulk can be used to probe the topology of the binding pocket, with the presence of the bromine atom potentially leading to a more favorable binding orientation or displacing water molecules from the binding site, which can be entropically favorable. The introduction of a halogen atom also increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes. nih.gov

Structure-Activity Correlation for Target-Specific Modulation (e.g., Kinase Inhibition)

The 1,6-naphthyridinone scaffold and its isomers have been investigated as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. nih.govresearchgate.net SAR studies aim to establish a clear correlation between structural modifications of the this compound derivatives and their inhibitory activity against specific kinases.

For example, in the closely related 2,7-naphthyridone scaffold, the introduction of 8-amino substituents led to the discovery of potent inhibitors of c-Kit and VEGFR-2 kinases. nih.gov One compound, 9k , demonstrated an IC₅₀ value of 8.5 nM against c-Kit. nih.gov Molecular docking studies of these derivatives revealed key interactions within the ATP-binding site of the kinases, highlighting the importance of specific substitutions for achieving high potency. nih.gov

Similarly, for the 8-bromo-1,6-naphthyridin-2-one scaffold, SAR studies would focus on how modifications at other positions (N1, C3, C4, C5, and C7) in conjunction with the C8-bromo group affect kinase inhibition. semanticscholar.org

Table 2: Hypothetical SAR for 8-Bromo-1,6-naphthyridin-2-one Kinase Inhibitors

| Position of Modification | Type of Substituent | Effect on Kinase Inhibitory Activity | Rationale |

|---|---|---|---|

| N1 | Small alkyl or substituted aryl groups | Potentially increased potency | Can occupy a hydrophobic pocket and form additional interactions. |

| C3 | Groups capable of hydrogen bonding | May enhance affinity | Can interact with the hinge region of the kinase, a common binding motif for kinase inhibitors. |

| C7 | Solubilizing groups (e.g., morpholine, piperazine) | Improved pharmacokinetic properties and potential for additional interactions | Can extend out of the binding pocket towards the solvent-exposed region. |

| C8 | Bromine (fixed) | Anchoring interaction | Forms a key halogen bond with a specific residue in the kinase active site, contributing significantly to binding affinity. nih.govnih.gov |

By systematically synthesizing and testing derivatives based on these principles, researchers can develop a detailed understanding of the SAR for this scaffold, leading to the rational design of potent and selective inhibitors for specific therapeutic targets. researchgate.net

In vitro Inhibitory Potency and Selectivity Profiling (e.g., MET, FGFR4, AXL inhibitors)

Systematic structural modifications of the 1,6-naphthyridinone core have led to the discovery of potent inhibitors against multiple kinase targets. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives of the 1,6-naphthyridinone scaffold have been synthesized and evaluated for their inhibitory activity against the MET kinase. Through a scaffold-hopping strategy from a 2,7-naphthyridinone lead, a novel series of 1,6-naphthyridin-4(1H)-one derivatives were developed. Systematic optimization of these compounds led to the discovery of derivatives with significant MET inhibitory potency. For instance, further derivatization of the N(1) amine group resulted in a compound with an IC50 of 7.1 nM for MET and a remarkable 3226-fold selectivity against VEGFR-2.

The 1,6-naphthyridin-2(1H)-one scaffold has also been successfully exploited to develop highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. By focusing on the specific Cys552 residue in the FGFR4 subtype, researchers have designed a series of derivatives with potent inhibitory capabilities. One representative compound, A34, demonstrated improved FGFR4 inhibitory activity and excellent anti-proliferative effects in FGFR4-dependent cancer cell lines. Further studies on 1,6-naphthyridine-2-one derivatives have yielded compounds with potent and selective FGFR4 kinase inhibition for potential use in colorectal cancer treatment.

In the context of AXL kinase inhibition, the 1,6-naphthyridin-4-one and 1,6-naphthyridinone cores have been the subject of structure-based drug design and scaffold hopping strategies. This has led to the identification of highly potent and orally bioavailable AXL inhibitors. One such compound exhibited an IC50 value of 3.2 ± 0.3 nM for AXL. Optimization of a 1,6-naphthyridinone series to enhance AXL potency and selectivity over the highly homologous MET kinase resulted in a compound with an AXL IC50 of 1.1 nM and a 343-fold selectivity over MET.

Table 1: In vitro Inhibitory Potency of Selected 1,6-Naphthyridinone Derivatives

| Scaffold | Target Kinase | Compound | IC50 (nM) | Selectivity |

|---|---|---|---|---|

| 1,6-Naphthyridin-4(1H)-one | MET | Derivative of 9g | 7.1 | 3226-fold vs VEGFR-2 |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | A34 | - | Improved |

| 1,6-Naphthyridin-4-one | AXL | 13c | 3.2 ± 0.3 | - |

| 1,6-Naphthyridinone | AXL | 25c | 1.1 | 343-fold vs MET |

Data presented is based on published research and specific compound names are as cited in the source.

Molecular Recognition and Binding Mode Analysis via Computational Docking

Computational docking studies have been instrumental in understanding the molecular interactions between 1,6-naphthyridinone derivatives and their target kinases, providing a rationale for the observed SAR and guiding further optimization. These in silico techniques predict the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.

For the development of AXL inhibitors, structure-based drug design and molecular modeling have been key. By visualizing the binding modes of lead compounds within the AXL kinase domain, researchers have been able to make rational modifications to the 1,6-naphthyridinone scaffold to enhance potency and selectivity. These models have helped in designing derivatives that can effectively occupy the ATP-binding pocket and form crucial interactions with key amino acid residues.

The bromine atom, as seen in the parent compound this compound, is known to significantly influence a molecule's reactivity and biological interactions. While specific docking studies for this exact compound are not detailed in the provided context, the general principles of halogen bonding and steric influence would be critical factors in its interaction with a kinase active site. The placement and nature of substituents on the naphthyridinone core are crucial for determining the binding affinity and selectivity. For instance, in related quinoline (B57606) and naphthyridine derivatives, specific substitutions at various positions on the ring system have been found to be critical for optimal activity.

Computational studies on related structures, such as 4-Bromo-1,8-Naphthalimide derivatives, have demonstrated the utility of molecular docking in correlating binding scores with experimental observations of DNA binding. This underscores the power of computational methods to predict and rationalize the molecular interactions that underpin biological activity. The insights gained from such computational analyses are invaluable for the iterative process of drug design, allowing for the prioritization of synthetic targets with a higher probability of success.

Emerging Applications in Chemical Biology and Medicinal Chemistry

8-Bromo-4aH-1,6-naphthyridin-2-one as a Versatile Synthetic Intermediate for Novel Chemical Entities

The compound this compound, and its related isomer 8-bromo-1H-1,6-naphthyridin-2-one, serve as highly valuable intermediates in the synthesis of complex chemical entities. uni.lu The bromine atom at the C8 position is a key functional handle that allows for a variety of chemical transformations, enabling the creation of diverse molecular libraries. For instance, synthetic methodologies have been developed to produce C8-unsubstituted 1,6-naphthyridin-2(1H)-ones via the treatment of bromo-substituted precursors with hydrobromic acid (HBr). mdpi.com This process demonstrates the utility of the bromo-group as a leaving group that can be replaced to generate specific target molecules.

Furthermore, the reactivity of halogenated positions on naphthyridine rings is fundamental for introducing a wide range of substituents needed to modulate interaction with biological targets. mdpi.comnih.gov The presence of an acceptor substituent can influence the reactivity of other positions on the scaffold, allowing for selective chemical modifications. mdpi.com This versatility makes bromo-substituted naphthyridinones crucial starting materials for medicinal chemists aiming to develop new drug candidates by exploring different chemical spaces around a core structure. mdpi.comdntb.gov.ua

Development of 1,6-Naphthyridinone Scaffolds for Enzyme Inhibition Studies (e.g., MAO, ChE)

The 1,6-naphthyridine (B1220473) scaffold has been extensively explored for its potential to inhibit various enzymes implicated in human diseases. Notably, derivatives of this scaffold have shown promise as inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), which are key targets in the treatment of neurodegenerative diseases. mdpi.comnih.govsigmaaldrich.com

Research into benzo[b] mdpi.comnih.govnaphthyridine derivatives has identified potent inhibitors of MAO-B, an enzyme linked to Parkinson's and Alzheimer's diseases. mdpi.combohrium.com A series of 1-phenylethynyl derivatives demonstrated inhibitory activity in the low micromolar range. mdpi.comnih.gov The most potent of these, the 1-(2-(4-fluorophenyl)ethynyl) analog, achieved an IC₅₀ of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. mdpi.comnih.govresearchgate.net The interaction was suggested to be a tight, reversible binding at the enzyme's active site. mdpi.com

Table 1: MAO-B Inhibition by Benzo[b] mdpi.comnih.govnaphthyridine Derivatives

| Compound | Target | IC₅₀ (μM) | Notes | Source |

|---|---|---|---|---|

| 1-(2-(4-fluorophenyl)ethynyl) analog (5g) | MAO-B | 1.35 | Potency is close to that of the known inhibitor pargyline. | mdpi.comnih.govresearchgate.net |

The 1,6-naphthyridine scaffold has also been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease therapy. sigmaaldrich.com While some benzo[b] mdpi.comnih.govnaphthyridine derivatives that were potent MAO-B inhibitors proved to be inactive against AChE and only weakly active against BChE, other related scaffolds have shown significant promise. mdpi.com In a structure-based scaffold repurposing study, compounds from a DNA gyrase inhibitor library were identified as novel ChE inhibitors. sigmaaldrich.com One compound emerged as a potent inhibitor of AChE with an IC₅₀ of 6.10 µM, while another was the most potent inhibitor of BChE with an IC₅₀ of 5.50 µM. sigmaaldrich.com These findings highlight the potential of naphthyridine-based structures as a foundation for developing new ChE inhibitors. sigmaaldrich.comresearchgate.net

Exploration of Anticancer Potential through Mechanistic Investigations in Cell-Based Assays

The 1,6-naphthyridine scaffold is a pharmacologically active structure with diverse applications, including significant potential in oncology. nih.gov Derivatives have been investigated for their anticancer activity against various cancer cell lines, with mechanisms often involving the inhibition of critical protein kinases. nih.govnih.govnih.gov

Recent studies have focused on developing 1,6-naphthyridine-2-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of several cancers, including colorectal cancer. nih.gov One lead compound, 19g , demonstrated excellent kinase selectivity and a substantial cytotoxic effect against all tested colorectal cancer cell lines. nih.gov Mechanistic studies revealed that compound 19g effectively disrupted the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov In a HCT116 xenograft mouse model, 19g induced significant tumor inhibition without apparent toxicity, marking it as a potential drug candidate. nih.gov

In another approach, a scaffold-hopping strategy was used to design 1,6-naphthyridinone derivatives as inhibitors of the MET kinase, another important target in cancer therapy. nih.gov This work led to the discovery of compound 23a , which showed high potency against MET (IC₅₀ of 7.1 nM) and excellent selectivity over the VEGFR-2 kinase (3226-fold). nih.gov The compound also possessed a favorable pharmacokinetic profile, suggesting that the 1,6-naphthyridine moiety is a promising new scaffold for kinase inhibitor discovery. nih.gov Other research has also highlighted the antiproliferative activity of various naphthyridine derivatives against breast cancer cells. nih.gov

Table 2: Anticancer Activity of 1,6-Naphthyridinone Derivatives

| Compound | Target/Mechanism | Cancer Type | Key Findings | Source |

|---|---|---|---|---|

| 19g | FGFR4 Kinase Inhibitor | Colorectal Cancer | Excellent kinase selectivity; significant tumor inhibition in HCT116 xenograft model. | nih.gov |

| 8 | MET Kinase Inhibitor | - | Good potency (IC₅₀ = 9.8 nM) but unfavorable pharmacokinetics. | nih.gov |

| 9g | MET Kinase Inhibitor | - | Good potency (IC₅₀ = 9.8 nM) with a favorable pharmacokinetic profile. | nih.gov |

| 23a | MET Kinase Inhibitor | - | High potency (IC₅₀ = 7.1 nM), excellent VEGFR-2 selectivity, and improved drug-likeness. | nih.gov |

Utility in Antimicrobial and Antiviral Agent Design and Evaluation (using related scaffolds)

Naphthyridine-based compounds are well-established for their antimicrobial properties, forming the basis of several fluoroquinolone antibiotics. nih.govmdpi.com The 1,6-naphthyridine scaffold, in particular, has been utilized in the design of novel agents with potent antibacterial and antiviral activity. nih.govasianpubs.org

A series of 1,6-naphthyridine derivatives demonstrated significant activity against human cytomegalovirus (HCMV). nih.gov One derivative, in particular, was found to have an IC₅₀ 39- to 223-fold lower than that of the standard drug ganciclovir (B1264) in plaque reduction assays. nih.gov Importantly, these compounds remained effective against HCMV strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action. nih.gov Mechanistic studies indicated that the compound affects events at both the early and late stages of viral replication. nih.gov

The introduction of specific functional groups onto the naphthyridine scaffold has been shown to enhance antibacterial effects. Notably, the presence of a bromine atom at the C-6 position of a 1,8-naphthyridinone scaffold enhanced its antibacterial activity. nih.gov In one study, novel naphthyridone derivatives containing an 8-alkoxyimino-1,6-dizaspiro nih.govasianpubs.orgoctane scaffold were synthesized and evaluated. asianpubs.org Several of these compounds showed good activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa, with MIC values ranging from 0.25-1 μg/mL. asianpubs.org Two compounds were found to be four times more potent than the reference drug levofloxacin (B1675101) against P. aeruginosa. asianpubs.org The antibacterial mechanism of some naphthyridinone derivatives is believed to involve the inhibition of bacterial topoisomerase enzymes, such as DNA gyrase. nih.govmdpi.com

Table 3: Antimicrobial and Antiviral Activity of Naphthyridine Derivatives

| Compound Class/Scaffold | Target Organism | Activity Measure | Result | Source |

|---|---|---|---|---|

| 1,6-Naphthyridine derivatives | Human Cytomegalovirus (HCMV) | IC₅₀ (Plaque Reduction) | 39- to 223-fold lower than ganciclovir. | nih.gov |

| Naphthyridone derivatives | P. aeruginosa | MIC | 0.25 μg/mL (4x more potent than levofloxacin for some compounds). | asianpubs.org |

| Naphthyridone derivatives | MSSA | MIC | 0.25-1 μg/mL | asianpubs.org |

Q & A

Q. Basic

- X-ray Crystallography : Resolves bond lengths (e.g., C–Br = 1.89 Å) and confirms regioselectivity of bromination .

- NMR Spectroscopy : H and C NMR distinguish between tautomeric forms (e.g., 4aH vs. 1H configurations) .

- UV-Vis and FT-IR : Identify electronic transitions (e.g., n→π* at 320 nm) and carbonyl stretching vibrations (~1680 cm) .

How do electronic effects of the bromo substituent influence cross-coupling reactivity?

Advanced

The bromine atom acts as a directing group and impacts catalytic efficiency:

- Steric Hindrance : Bulky substituents at C-8 reduce Pd-catalyzed coupling rates. For example, Suzuki-Miyaura reactions require ligand optimization (e.g., XPhos) to mitigate steric effects .

- Electronic Withdrawal : Bromine's electron-withdrawing nature stabilizes intermediates in Buchwald-Hartwig aminations, enabling C–N bond formation with aryl amines (e.g., 70–85% yields) .

What strategies resolve contradictions in reported synthetic yields for brominated naphthyridines?

Q. Advanced

- Methodology Comparison : Use "Informer Libraries" (e.g., Merck’s Aryl Halide Chemistry Library) to benchmark reactions across labs, identifying critical variables like moisture sensitivity or catalyst aging .

- Data Normalization : Account for substrate purity (e.g., >95% by HPLC) and reaction scale (micro vs. bulk) when comparing yields .

- Mechanistic Replication : Validate reported conditions (e.g., 165°C in 1-methylpyrrolidin-2-one) and test alternative solvents (DMF, DMSO) to assess reproducibility .

How can computational modeling guide the design of this compound analogs for biological studies?

Q. Advanced

- Docking Studies : Model interactions with biological targets (e.g., bacterial topoisomerases) using software like AutoDock Vina. Bromine's hydrophobic surface area enhances binding in hydrophobic pockets .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices (e.g., higher electrophilicity at C-5 vs. C-8) .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with antimicrobial activity using Hammett parameters .

What are the challenges in scaling up brominated naphthyridine synthesis for preclinical studies?

Q. Advanced

- Purification : Column chromatography is inefficient for gram-scale reactions; switch to recrystallization (e.g., ethanol/water mixtures) .

- Byproduct Formation : Bromine excess can lead to di-substitution; optimize stoichiometry (1.1 eq Br) and monitor via LC-MS .

- Thermal Stability : Decomposition above 200°C necessitates controlled heating (e.g., microwave-assisted synthesis) .

How do tautomeric equilibria affect the reactivity of this compound?

Basic

The 4aH tautomer dominates in non-polar solvents (e.g., chloroform), while the 1H form prevails in polar media (e.g., DMSO). This equilibrium impacts:

- Nucleophilic Attack : The 1H tautomer is more reactive toward alkylation at N-1 .

- Acid-Base Behavior : pKa shifts (e.g., ~5.2 in water) influence solubility in biological assays .

Table 1: Key Reaction Conditions for Brominated Naphthyridines

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | NHOAc, DMF, 95°C, 5 h | 54–86% | |

| Direct Bromination | Br, AcOH, RT | 80% | |

| Suzuki Coupling | Pd(OAc), XPhos, KPO, 110°C | 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.